6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 1-Methyl-1H-pyrazol-4-ylamine can be synthesized from 1-Methyl-4-nitropyrazole .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
Related compounds such as 1-Methyl-1H-pyrazol-4-ylamine have a melting point of 47-50℃, a density of 1.141 g/mL at 25 °C, and a boiling point of 45-80°C/760 mmHg .安全和危害
作用机制
Target of Action
The primary target of this compound is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The compound acts as an inhibitor of the c-Met receptor . It binds to the receptor, preventing its activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the receptor, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the c-Met receptor affects several biochemical pathways. Most notably, it impacts the Protein Kinase pathway . This pathway is involved in a variety of cellular processes, including cell growth and division . The compound’s action also leads to broad Phosphodiesterase Family Inhibition , which can have various downstream effects .
Result of Action
The inhibition of the c-Met receptor and the subsequent disruption of the Protein Kinase pathway can lead to a variety of molecular and cellular effects. One documented effect is Myocardial Degeneration in rats . This suggests that the compound’s action can have significant impacts on cardiac health .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline' involves the synthesis of the tetrahydroquinoline ring system followed by the introduction of the pyrazole and trifluoromethyl groups.", "Starting Materials": [ "4-chloro-1,2,3,4-tetrahydroquinoline", "methylamine", "trifluoroacetic acid", "1-methyl-1H-pyrazole", "sodium hydride", "diethyl ether", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-1,2,3,4-tetrahydroquinoline by reacting 4-chloroaniline with cyclohexanone in the presence of acetic acid and sodium bicarbonate.", "Step 2: Reduction of 4-chloro-1,2,3,4-tetrahydroquinoline with sodium hydride in diethyl ether to obtain 1,2,3,4-tetrahydroquinoline.", "Step 3: Alkylation of 1,2,3,4-tetrahydroquinoline with trifluoroacetic acid and methylamine in methanol to obtain 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline.", "Step 4: Cyclization of 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline with 1-methyl-1H-pyrazole in the presence of acetic acid to obtain 6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.", "Step 5: Purification of the final product by recrystallization from a suitable solvent." ] } | |
CAS 编号 |
2137044-44-9 |
分子式 |
C14H14F3N3 |
分子量 |
281.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。